5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as protein kinase r (pkr)-like endoplasmic reticulum kinase (perk) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity . The trifluoromethyl group in the compound could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Related compounds have been shown to impact the endoplasmic reticulum stress response pathway, which is implicated in numerous disease states .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Related compounds have been shown to inhibit perk activation in cells and inhibit the growth of a human tumor xenograft in mice .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
It is known that compounds with similar structures can have significant effects on various types of cells .
Molecular Mechanism
It is known that the trifluoromethyl group can play a significant role in the mechanism of action of various drugs .
Dosage Effects in Animal Models
The effects of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid at different dosages in animal models have not been studied . Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted pyrazoles .
Scientific Research Applications
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of the trifluoromethyl group in 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in drug development .
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Overview of the Compound
This compound features a pyrazole ring with a methyl group at the 5-position and a trifluoromethyl-phenyl group at the 1-position. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate and 3-trifluoromethyl-benzaldehyde.
- Carboxylation : The carboxylic acid group is introduced via carboxylation under basic conditions using carbon dioxide.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, certain pyrazole derivatives have been reported to enhance caspase-3 activity, indicating their potential to induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, studies have demonstrated that some pyrazole derivatives exhibit potent COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, anti-inflammatory |
3-Trifluoromethyl-1-phenyl-1H-pyrazole-5-carboxylic acid | Structure | Anticancer |
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Structure | Moderate anticancer |
The presence of the trifluoromethyl group in this compound distinguishes it from other compounds by enhancing its electronic properties and pharmacokinetic profile .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Study : A study involving various pyrazole derivatives showed that certain compounds could inhibit microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents in cancer therapy .
- Anti-inflammatory Assessment : In vivo studies demonstrated that specific pyrazole compounds significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents .
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCWUDNWNYJPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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